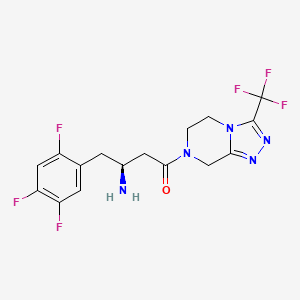

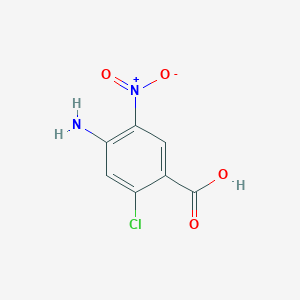

4-Amino-2-chloro-5-nitrobenzoic acid

Übersicht

Beschreibung

4-Amino-2-chloro-5-nitrobenzoic acid is a derivative of 2-Chloro-5-nitrobenzoic acid . It is a compound related to Mesalazine, an anti-inflammatory agent . Mesalazine belongs to a group of drugs referred to as aminosalicylates and is generally used in the treatment of inflammatory bowel disease .

Synthesis Analysis

The synthesis of 4-Amino-2-chloro-5-nitrobenzoic acid can be achieved through a green approach with 2-chloro-5-nitrobenzoic acid as the starting material . This one-pot method involves the conversion of a chloro group into a hydroxyl group using aqueous KOH solution, followed by the reduction of a nitro group to amine using Pd/C .Molecular Structure Analysis

The molecular structure of 4-Amino-2-chloro-5-nitrobenzoic acid can be represented by the linear formula: ClC6H3(NO2)CO2H . It has a molecular weight of 201.56 .Chemical Reactions Analysis

4-Amino-2-chloro-5-nitrobenzoic acid undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives . It also acts as a ligand and forms a red luminescent one-dimensional coordination polymer with Eu (III) .Physical And Chemical Properties Analysis

Nitro compounds like 4-Amino-2-chloro-5-nitrobenzoic acid have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .Wissenschaftliche Forschungsanwendungen

Nonlinear Optics

4-Amino-2-chloro-5-nitrobenzoic acid can be used in the field of nonlinear optics . Nonlinear optical materials show good optical transmission properties with high second-order optical nonlinearity, a shorter wavelength, and better thermal stability . These materials are better suited for laser technology, medical imaging, spectroscopic image processing, and color display .

Crystal Growth

This compound can be used in the synthesis and growth of optically transparent single crystals . These crystals are grown using the conventional slow evaporation solution technique (SEST) and have excellent crystalline quality .

Thermal Analysis

The compound can be used in thermal analysis . The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .

Laser Damage Threshold Analysis

4-Amino-2-chloro-5-nitrobenzoic acid can be used in laser damage threshold (LDT) analysis . This analysis is carried out by Nd: YAG laser of wavelength of 1064 nm .

Pharmaceutical Applications

This compound can be used in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

Preparation of Polymer-Bound Diazonium Salts

4-Amino-2-chloro-5-nitrobenzoic acid can be used in the preparation of polymer-bound diazonium salts .

Wirkmechanismus

Target of Action

Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets due to their polar nature .

Mode of Action

Nitro compounds, in general, are known for their high dipole moments, which result from the polar character of the nitro group . This polar character can influence the compound’s interaction with its targets, leading to various biochemical changes .

Biochemical Pathways

Nitro compounds can be involved in various biochemical reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Pharmacokinetics

Nitro compounds are known for their lower volatility and water solubility compared to ketones of about the same molecular weight . These properties can impact the bioavailability of the compound .

Result of Action

Nitro compounds are known to exhibit strong infrared bands, which can be identified in the spectra of nitroalkanes .

Action Environment

The properties of nitro compounds, such as their lower volatility and water solubility, can be influenced by environmental conditions .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-amino-2-chloro-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYHEFCXYWMPKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])N)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-chloro-5-nitrobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

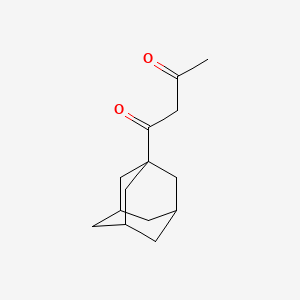

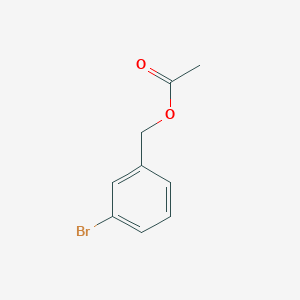

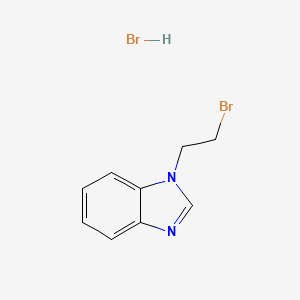

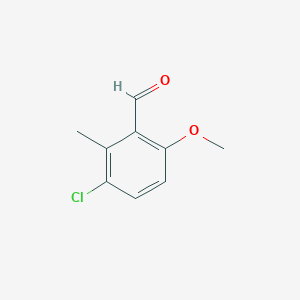

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid](/img/structure/B3156172.png)

![Dichloro[(S)-(-)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II), min. 95%](/img/structure/B3156185.png)

![6-Bromo-7-(3-((tert-butyldimethylsilyl)oxy)propyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3156187.png)